(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid is a chiral compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiazoles, aminothiazoles.
Scientific Research Applications
(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid but lacks the propanoic acid and methoxycarbonyl groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(13)10-6(7(11)12)2-5-3-15-4-9-5/h3-4,6H,2H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
GHFLWSWTBNXTDN-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CSC=N1)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CSC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.